Diethyl 4,4'-Azodibenzoate

Description

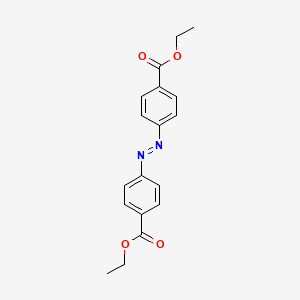

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-[(4-ethoxycarbonylphenyl)diazenyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c1-3-23-17(21)13-5-9-15(10-6-13)19-20-16-11-7-14(8-12-16)18(22)24-4-2/h5-12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFFNOBALALSBCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40283158 | |

| Record name | Diethyl 4,4'-Azodibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40283158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7250-68-2 | |

| Record name | 1,1′-Diethyl 4,4′-(1,2-diazenediyl)bis[benzoate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7250-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7250-68-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30133 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl 4,4'-Azodibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40283158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Diethyl 4,4'-azodibenzoate

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and safety considerations for Diethyl 4,4'-azodibenzoate (DEA). Intended for an audience of researchers, chemists, and professionals in drug development and materials science, this document details two distinct, field-proven synthetic protocols. The primary protocol outlines a robust esterification of azobenzene-4,4'-dicarbonyl chloride. A viable alternative route via the oxidative coupling of ethyl 4-aminobenzoate is also presented, offering flexibility in starting material selection. Each protocol is accompanied by a discussion of the underlying reaction mechanisms, detailed step-by-step procedures, and expected outcomes. Furthermore, this guide includes a thorough section on the analytical characterization of DEA and a critical evaluation of the associated safety protocols, ensuring a well-rounded and practical resource for laboratory application.

Introduction and Significance

This compound, with the molecular formula C₁₈H₁₈N₂O₄, is a symmetrical aromatic azo compound.[1] The core structure, featuring a central diazene (-N=N-) bridge connecting two para-substituted ethyl benzoate moieties, imparts unique physicochemical properties. The extended π-system and the photoresponsive nature of the azo group make this molecule a subject of interest in materials science, particularly in the development of liquid crystals and light-responsive polymers.[1][2] Its structural similarity to other functional dyes and pharmaceutical precursors underscores its relevance in broader organic synthesis. This guide aims to equip researchers with the necessary technical knowledge to reliably synthesize and characterize this valuable compound.

Synthetic Pathways and Mechanistic Insights

Two primary pathways for the synthesis of this compound are discussed herein, offering versatility based on precursor availability and experimental constraints.

Protocol 1: Esterification of Azobenzene-4,4'-dicarbonyl Chloride

This is the most direct and commonly cited method, relying on the high reactivity of an acyl chloride for efficient ester formation.

The reaction proceeds via a classic nucleophilic acyl substitution mechanism, specifically, the alcoholysis of an acyl chloride. The process can be dissected into three key steps:

-

Nucleophilic Attack: The alcohol (ethanol), acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O π-bond and forms a tetrahedral intermediate.

-

Leaving Group Elimination: The tetrahedral intermediate is unstable. The carbonyl double bond reforms, leading to the elimination of the chloride ion, which is an excellent leaving group.

-

Deprotonation: The chloride ion, now acting as a base, abstracts a proton from the oxonium ion to yield the final ester product and hydrogen chloride (HCl) gas.

Caption: Workflow of the Nucleophilic Acyl Substitution Mechanism.

Materials and Equipment

| Reagent/Equipment | Specification |

| Azobenzene-4,4'-dicarbonyl chloride | Reagent Grade |

| Ethanol (EtOH) | Anhydrous, 200 proof |

| Dichloromethane (CH₂Cl₂) | Reagent Grade |

| Round-bottom flask with reflux condenser | Appropriate size (e.g., 100 mL) |

| Magnetic stirrer and heat source | Capable of maintaining 80 °C |

| Filtration apparatus (Büchner funnel) | For product isolation |

| Rotary evaporator | For solvent removal |

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add azobenzene-4,4'-dicarbonylchloride (1.0 g).

-

Reagent Addition: Add 20 mL of absolute ethanol to the flask.

-

Heating: Heat the stirred mixture to 80 °C (353 K) and maintain this temperature for 4 hours.[1]

-

Precipitation: After the reaction period, allow the mixture to cool to room temperature. A red solid will precipitate out of the solution.[1]

-

Isolation: Collect the red precipitate by vacuum filtration using a Büchner funnel.

-

Purification (Recrystallization): Dissolve the crude solid in a minimal amount of hot dichloromethane (CH₂Cl₂). Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

-

Final Product: Collect the purified red crystals by vacuum filtration and dry them thoroughly. The product obtained is this compound.[1]

Protocol 2: Oxidative Coupling of Ethyl 4-aminobenzoate

This alternative pathway is advantageous when starting from the more common and less reactive amine precursor. It involves the in-situ formation of the azo bond through oxidation.

The formation of azo compounds from anilines involves an oxidative coupling process. While various oxidizing agents can be used, a common and potent one is potassium permanganate (KMnO₄). The mechanism is complex and thought to involve radical intermediates or the condensation of an aniline molecule with a nitroso intermediate (formed by the initial oxidation of another aniline molecule).

-

Initial Oxidation: The aniline derivative (ethyl 4-aminobenzoate) is oxidized to a nitrosobenzene intermediate.

-

Condensation: A second molecule of the aniline derivative attacks the nitroso intermediate.

-

Dehydration: The resulting intermediate undergoes dehydration to form the stable azo linkage.

Caption: General workflow for the oxidative coupling of anilines.

Materials and Equipment

| Reagent/Equipment | Specification |

| Ethyl 4-aminobenzoate (Benzocaine) | Reagent Grade |

| Potassium Permanganate (KMnO₄) | Fine powder, Reagent Grade |

| Dichloromethane (CH₂Cl₂) | Reagent Grade |

| Celite® | For filtration |

| Round-bottom flask | Appropriate size (e.g., 250 mL) |

| Magnetic stirrer | --- |

| Ice bath | For temperature control |

| Filtration apparatus | For product isolation |

Step-by-Step Procedure:

-

Reaction Setup: Dissolve ethyl 4-aminobenzoate in dichloromethane in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath.

-

Oxidant Addition: While stirring vigorously, slowly add powdered potassium permanganate (KMnO₄) in small portions. Maintain the temperature below 10 °C during the addition. The reaction is exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction mixture will contain a brown precipitate of manganese dioxide (MnO₂).

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ sludge. Wash the filter cake with additional dichloromethane.

-

Purification: Combine the filtrates and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Characterization and Expected Results

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

Expected Physical Properties & Yield

| Parameter | Protocol 1 (Esterification) | Protocol 2 (Oxidative Coupling) |

| Appearance | Red Crystalline Solid | Red to Orange Solid |

| Molecular Weight | 326.35 g/mol [3] | 326.35 g/mol [3] |

| Melting Point | 142-146 °C | 142-146 °C |

| Expected Yield | High (>85%) | Moderate to High (50-80%) |

Spectroscopic Analysis

While experimental spectra for this specific compound are not widely published, the following are predicted characteristic signals based on its structure:

-

¹H NMR (Proton NMR):

-

Aromatic Protons: Two sets of doublets are expected in the aromatic region (approx. 7.9-8.3 ppm). The protons ortho to the azo group and the protons ortho to the ester group will have distinct chemical shifts.

-

Ethyl Protons: A quartet (approx. 4.4 ppm, -O-CH₂-) and a triplet (approx. 1.4 ppm, -CH₃) characteristic of the ethyl ester group will be present.

-

-

¹³C NMR (Carbon NMR):

-

Carbonyl Carbon: A signal around 165 ppm is expected for the ester carbonyl carbon.

-

Aromatic Carbons: Multiple signals will be present in the 120-155 ppm range, corresponding to the different carbon environments in the benzene rings.

-

Ethyl Carbons: Signals around 61 ppm (-O-CH₂) and 14 ppm (-CH₃) are expected.

-

-

FT-IR (Infrared Spectroscopy):

-

C=O Stretch: A strong, sharp absorption band around 1715-1730 cm⁻¹ is characteristic of the ester carbonyl group.

-

C-O Stretch: An absorption in the 1250-1300 cm⁻¹ region corresponds to the C-O single bond of the ester.

-

Aromatic C=C Stretch: Medium intensity peaks will appear in the 1450-1600 cm⁻¹ region.

-

N=N Stretch: The azo group stretch is often weak in the IR spectrum and may be difficult to observe, but typically appears in the 1400-1450 cm⁻¹ range.

-

Safety and Handling

Adherence to rigorous safety protocols is paramount during the synthesis and handling of all chemical compounds.

Reagent-Specific Hazards:

-

Azobenzene-4,4'-dicarbonyl chloride (Protocol 1): This is a corrosive substance. It causes severe skin burns and eye damage. It is also very toxic to aquatic life. Handle only in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Potassium Permanganate (KMnO₄) (Protocol 2): A strong oxidizing agent. It can cause fires or explosions upon contact with combustible materials. It is harmful if swallowed and is toxic to aquatic life. Avoid contact with skin and eyes.

-

Dichloromethane (CH₂Cl₂): A volatile solvent. It is a suspected carcinogen and can cause skin irritation, serious eye irritation, and drowsiness or dizziness. [3][4][5][6][7]All operations involving dichloromethane should be performed in a well-ventilated chemical fume hood.

Product Hazards (this compound):

-

According to available Safety Data Sheets, this compound is not classified as a hazardous substance under OSHA or WHMIS 2015 criteria. [3][4]* However, as with any chemical, direct contact should be avoided. Standard laboratory hygiene practices, including the use of gloves and safety glasses, are required. [4]* Upon heating, it may decompose and generate poisonous fumes. [3] General Laboratory Precautions:

-

Always wear appropriate PPE, including safety glasses or goggles, a flame-resistant lab coat, and chemical-resistant gloves.

-

Conduct all reactions in a properly functioning chemical fume hood to avoid inhalation of vapors or dust.

-

Ensure an eyewash station and safety shower are readily accessible.

-

Dispose of all chemical waste in accordance with institutional and local regulations.

Caption: Decision workflow for ensuring laboratory safety and responding to incidents.

References

- 1. Diethyl 4,4′-(diazenediyl)dibenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. hmdb.ca [hmdb.ca]

An In-depth Technical Guide to Diethyl 4,4'-Azodibenzoate (CAS 7250-68-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 4,4'-azodibenzoate, with CAS number 7250-68-2, is a symmetrical aromatic azo compound characterized by a central diazene (-N=N-) linkage flanked by two para-substituted ethyl benzoate moieties. This molecule is of significant interest in various scientific and technological fields due to its unique photochemical properties, primarily its reversible trans-cis isomerization upon exposure to specific wavelengths of light. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of this compound, with a particular focus on its potential in materials science and as a component in the design of stimuli-responsive systems relevant to drug development.

Chemical and Physical Properties

This compound is a red-orange crystalline solid at room temperature. Its molecular structure and key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 7250-68-2 | [1] |

| Molecular Formula | C₁₈H₁₈N₂O₄ | [1] |

| Molecular Weight | 326.35 g/mol | [1] |

| Appearance | Red-orange solid | [2] |

| Melting Point | 171 - 175 °C | [3] |

| Boiling Point | 472.3 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.16 g/cm³ (Predicted) | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of azobenzene-4,4'-dicarboxylic acid or its corresponding acyl chloride. A common laboratory-scale procedure involves the reaction of azobenzene-4,4'-dicarbonyl chloride with ethanol.

Experimental Protocol: Synthesis from Azobenzene-4,4'-dicarbonyl Chloride

This protocol is based on a reported synthesis and provides a general framework.[4] Researchers should adapt and optimize the procedure based on their specific laboratory conditions and safety protocols.

Materials:

-

Azobenzene-4,4'-dicarbonyl chloride

-

Absolute Ethanol (200 proof)

-

Dichloromethane (CH₂Cl₂)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Heating mantle or oil bath

-

Filtration apparatus (Büchner funnel and filter paper)

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add azobenzene-4,4'-dicarbonyl chloride (1.0 g).

-

Add absolute ethanol (20 mL) to the flask.

-

With continuous stirring, heat the reaction mixture to 353 K (80 °C) using a heating mantle or oil bath.

-

Maintain the reaction at this temperature with stirring for 4 hours.

-

After 4 hours, remove the heat source and allow the reaction mixture to cool to room temperature. A red precipitate should form.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

For purification, recrystallize the red solid from dichloromethane (CH₂Cl₂).

-

Dissolve the crude product in a minimal amount of hot dichloromethane and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and dry them under vacuum.

Expected Outcome: The procedure should yield red-orange crystals of this compound. The purity can be assessed by melting point determination and spectroscopic analysis.

Photochemical Properties and Mechanism

The most significant characteristic of this compound, like other azobenzene derivatives, is its ability to undergo reversible photoisomerization.[5] The thermodynamically more stable trans isomer can be converted to the less stable cis isomer upon irradiation with UV light. The reverse cis to trans isomerization can be induced by visible light or occur thermally.[1][6]

This photochromic behavior stems from the electronic transitions within the azobenzene chromophore. The UV-Vis spectrum of azobenzene compounds typically shows a strong π→π* absorption band in the UV region and a weaker n→π* band in the visible region.[1] Irradiation into the π→π* band of the trans isomer leads to the formation of the cis isomer.

The photoisomerization mechanism can proceed through either a rotation or an inversion pathway of the N=N double bond. The exact mechanism can be influenced by the substituents on the aromatic rings and the solvent polarity.[2][6] For this compound, the electron-withdrawing ester groups can influence the electronic structure of the azobenzene core and thus its photochemical properties.

Spectroscopic Characterization

While a complete set of publicly available, unambiguously assigned spectra for this compound is scarce, the expected spectral features can be inferred from the analysis of similar compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Due to the molecule's symmetry, the proton NMR spectrum is expected to be relatively simple. Key signals would include a triplet and a quartet for the ethyl groups, and two doublets in the aromatic region corresponding to the protons on the benzene rings.

-

¹³C NMR: The carbon NMR spectrum would also reflect the molecular symmetry. Expected signals include those for the methyl and methylene carbons of the ethyl groups, the carbonyl carbon of the ester, and the aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (typically around 1720 cm⁻¹), C-O stretching, and various aromatic C-H and C=C stretching and bending vibrations. The N=N stretching vibration is often weak and can be difficult to observe.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum in a solvent like DMSO is expected to show a strong absorption band in the UV region (around 320-360 nm) corresponding to the π→π* transition of the trans isomer, and a weaker band in the visible region (around 440-450 nm) for the n→π* transition.[1][2] Upon irradiation with UV light, the intensity of the π→π* band is expected to decrease, while the n→π* band may show a slight increase as the trans-to-cis isomerization occurs.

Applications in Drug Development and Materials Science

The stimuli-responsive nature of the azobenzene moiety in this compound makes it a valuable building block in the design of "smart" materials with potential applications in drug delivery and bioconjugation.

Cleavable Linkers in Drug Delivery

The azo bond can be cleaved under specific reductive conditions, such as those found in the hypoxic environment of solid tumors or in the colon.[7] This property makes azobenzene-containing molecules, including this compound, attractive candidates for use as cleavable linkers in antibody-drug conjugates (ADCs) or other targeted drug delivery systems.[8][9][10] The linker can be designed to be stable in systemic circulation and then release the therapeutic payload at the target site upon encountering the reductive environment.

Photoresponsive Materials

The reversible photoisomerization of this compound can be harnessed to create materials that change their properties in response to light.[5] For example, it can be incorporated into polymers or hydrogels to create photo-switchable drug delivery systems, where light can be used as an external trigger to control the release of a therapeutic agent.[5]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It may cause skin, eye, and respiratory irritation.[4] It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile molecule with significant potential in the development of advanced materials and drug delivery systems. Its well-defined synthesis and unique photochemical properties, particularly its photoisomerization and potential for reductive cleavage, make it a valuable tool for researchers and scientists. Further exploration of its applications, especially in the design of targeted and stimuli-responsive therapeutics, is a promising area of ongoing research.

References

-

Niu, Y., Huang, J., Zhao, C., Gao, P., & Yu, Y. (2011). Diethyl 4,4'-(diazenediyl)dibenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2671. [Link]

-

Figshare. (2017). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma. [Link]

- Aircada. (n.d.). 7250-68-2 | this compound.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Photoreactivity of Azobenzene-4,4'-dicarboxylic Acid: A Key to Smart Materials.

- Organic Syntheses. (n.d.). a general procedure for mitsunobu inversion of sterically hindered alcohols.

- Organic Syntheses. (n.d.). diethyl acetamidomalonate.

-

Kowalska, D., Ochał, M., Szewczyk, K., & Równicki, M. (2021). Photoresponsive Amide-Based Derivatives of Azobenzene-4,4′-Dicarboxylic Acid—Experimental and Theoretical Studies. Molecules, 26(14), 4293. [Link]

-

Bandara, H. M. D., & Burdette, S. C. (2012). Photoisomerization in different classes of azobenzene. Chemical Society Reviews, 41(5), 1809-1825. [Link]

-

The Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. [Link]

- CAS Common Chemistry. (n.d.). This compound.

- Organic Syntheses. (n.d.). ethyl azodicarboxylate.

- Fisher Scientific. (2024). Safety Data Sheet.

- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

-

MDPI. (2021). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. Molecules, 26(21), 6465. [Link]

- BenchChem. (2025). Application Notes and Protocols: Diethyl 4-Bromobutylphosphonate as a Non-Cleavable Linker in Bioconjugation.

- BenchChem. (2025). Application Notes and Protocols: Step-by-Step Synthesis of Diethyl (4-nitrobenzyl)phosphonate.

- AxisPharm. (n.d.). Cleavable Linkers for Antibody-Drug Conjugates.

-

Wu, A. M., & Senter, P. D. (2005). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. Current topics in medicinal chemistry, 5(5), 453–468. [Link]

- ResearchGate. (n.d.). Tuning the Diels–Alder Reaction for Bioconjugation to Maleimide Drug-Linkers.

-

MDPI. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 26(1), 123. [Link]

-

Mabasa, X. E., et al. (2021). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract. Evidence-Based Complementary and Alternative Medicine, 2021, 5580227. [Link]

-

R. Soc. Chem. (2018). Cleavable azobenzene linkers for the design of stimuli-responsive materials. Chemical Communications, 54(92), 12928-12940. [Link]

- ResearchGate. (n.d.). FTIR spectrum of (A) diethyl carbonate, (B) ethylenediamine and (c) M1 product.

-

Mary, Y. S., & Balachandran, V. (2015). FTIR, FT-RAMAN, NMR, spectra, normal co-ordinate analysis, NBO, NLO and DFT calculation of N,N-diethyl-4-methylpiperazine-1-carboxamide molecule. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 137, 128–140. [Link]

Sources

- 1. Photoresponsive Amide-Based Derivatives of Azobenzene-4,4′-Dicarboxylic Acid—Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trans–Cis Kinetic Study of Azobenzene-4,4′-dicarboxylic Acid and Aluminium and Zirconium Based Azobenzene-4,4′-dicarboxylate MOFs [mdpi.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 5. researchgate.net [researchgate.net]

- 6. Photoisomerization in different classes of azobenzene - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Elucidation of Diethyl 4,4'-Azodibenzoate: A Crystallographic and Methodological Guide

This technical guide provides an in-depth analysis of the crystal structure of Diethyl 4,4'-azodibenzoate, a molecule of interest in materials science.[1][2] We will explore the precise three-dimensional arrangement of atoms within its crystal lattice, the methodologies employed for its synthesis and crystallization, and the key intermolecular forces that govern its solid-state architecture. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a comprehensive understanding of this compound's structural characteristics.

Introduction: The Significance of Azobenzene Derivatives

Azobenzene derivatives are a well-established class of compounds recognized for their unique photoresponsive properties, which stem from the reversible isomerization of the central azo bond (-N=N-) upon light irradiation. This behavior makes them prime candidates for the development of molecular switches, light-responsive materials, and liquid crystals.[1][3] The synthesis and structural characterization of new azobenzene derivatives, such as this compound, are crucial for understanding the relationship between molecular structure and macroscopic properties, which in turn informs the design of novel functional materials.[1][4]

Molecular and Crystal Structure: A Detailed Examination

Single-crystal X-ray diffraction analysis of this compound (C₁₈H₁₈N₂O₄) reveals a highly symmetric and planar molecular conformation.[4][5] The full molecule is generated by a crystallographic inversion center, which imparts a notable planarity to the structure.[1][4][5]

Crystallographic Data

The crystal structure was determined at 293 K and refined to a final R-factor of 0.050.[1][4] The key crystallographic parameters are summarized in the table below.

| Parameter | Value | Reference |

| Chemical Formula | C₁₈H₁₈N₂O₄ | [5] |

| Molecular Weight | 326.34 g/mol | [5] |

| Crystal System | Monoclinic | [5] |

| Space Group | P2₁/c | [5] |

| a (Å) | 14.844 (3) | [5] |

| b (Å) | 4.5731 (9) | [5] |

| c (Å) | 11.814 (2) | [5] |

| β (°) | 95.88 (3) | [5] |

| Volume (ų) | 797.7 (3) | [5] |

| Z | 2 | [5] |

| Calculated Density (Mg m⁻³) | 1.359 | [5] |

| Radiation | Mo Kα (λ = 0.71073 Å) | [5] |

| R-factor | 0.050 | [1][4] |

| wR-factor | 0.149 | [1][4] |

Molecular Geometry and Intermolecular Interactions

The molecule exhibits a planar structure, with the dihedral angle between the two benzene rings being consistent with that of azobenzene (0°).[1][5] This planarity is a key feature influencing the crystal packing.

A dominant feature of the crystal structure is the presence of strong π-π stacking interactions between adjacent planar molecules.[1][4][5] These interactions are characterized by a short interplanar distance of 3.298 Å and a centroid-centroid distance of 3.298 (2) Å.[4][5] Notably, classical hydrogen bonds are absent in the crystal structure.[1][5] The stability of the crystal lattice is therefore primarily attributed to these significant π-π stacking forces.

Caption: Key molecular features and crystal packing interactions of this compound.

Synthesis and Crystallization: A Validated Protocol

The synthesis and crystallization of this compound are achieved through a straightforward and reproducible process. The causality behind the chosen conditions ensures the formation of high-quality single crystals suitable for X-ray diffraction.

Synthesis Workflow

The synthesis involves the reaction of azobenzene-4,4'-dicarbonyl chloride with ethanol. The elevated temperature is necessary to drive the esterification reaction to completion.

Caption: Experimental workflow for the synthesis and crystallization of this compound.

Step-by-Step Experimental Protocol

-

Reaction Setup: In a suitable reaction vessel, combine 1.0 g of azobenzene-4,4'-dicarbonyl chloride and 20 ml of ethanol.[1][5]

-

Isolation: After the reaction period, allow the mixture to cool to room temperature. A red precipitate will form.[1][5]

-

Purification and Crystallization: The crude red deposit is then recrystallized from dichloromethane (CH₂Cl₂) to yield red crystals suitable for single-crystal X-ray diffraction analysis.[1][5]

The choice of dichloromethane as the recrystallization solvent is critical; its volatility and ability to dissolve the compound at elevated temperatures while having lower solubility at room temperature facilitate the growth of well-defined single crystals upon slow cooling.

Properties and Potential Applications

While the primary focus of the available literature is on the structural characterization, the nature of the azobenzene core suggests potential applications in areas where photoresponsive behavior is desirable.[3] It is known that azobenzene compounds can undergo reversible trans-cis isomerization under UV-Vis light, which can be harnessed in the development of:

-

Light-responsive materials: The photoisomerization can induce changes in the material's properties, such as shape, color, or polarity.[3]

-

Molecular switches: The two isomeric states can represent "on" and "off" states for molecular-level devices.

-

Liquid crystals: The rod-like shape of the molecule is conducive to the formation of liquid crystalline phases.[1]

Further investigation into the photophysical and material properties of this compound is warranted to fully explore its potential in these fields.

Conclusion

The crystal structure of this compound has been unambiguously determined through single-crystal X-ray diffraction. The molecule adopts a planar conformation and packs in a monoclinic crystal system, stabilized predominantly by strong π-π stacking interactions. The provided synthesis and crystallization protocol is robust and yields high-quality crystals. This detailed structural understanding provides a solid foundation for future research into the material properties and potential applications of this and related azobenzene derivatives in the field of advanced functional materials.

References

-

Niu, Y., Huang, J., Zhao, C., Gao, P., & Yu, Y. (2011). Diethyl 4,4′-(diazenediyl)dibenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2671. [Link]

-

Niu, Y., Huang, J., Zhao, C., Gao, P., & Yu, Y. (2011). Diethyl 4,4′-(diazenediyl)dibenzoate. ResearchGate. [Link]

-

Niu, Y., Huang, J., Zhao, C., Gao, P., & Yu, Y. (2011). Diethyl 4,4'-(diazenediyl)dibenzoate. Acta Crystallographica Section E: Crystallographic Communications, E67(10), o2671. [Link]

-

National Institute of Standards and Technology. (n.d.). Diethyl 4,4'-azoxydibenzoate. In NIST Chemistry WebBook. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Diethyl 4,4'-azoxydibenzoate. In NIST Chemistry WebBook. Retrieved from [Link]

-

CP Lab Safety. (n.d.). Diethyl 4, 4'-Azodibenzoate, min 95%, 1 gram. Retrieved from [Link]

-

Molbase. (n.d.). This compound (7250-68-2) Downstream Products. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Diethyl 4,4'-azoxydibenzoate. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

An In-depth Technical Guide to Diethyl 4,4'-azodibenzoate: Synthesis, Properties, and Applications for the Research Professional

This guide provides a comprehensive technical overview of Diethyl 4,4'-azodibenzoate, a versatile aromatic azo compound. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the core chemical and physical properties, detailed synthesis protocols, characteristic spectroscopic data, key applications, and essential safety and handling procedures.

Core Compound Identification and Properties

This compound is a symmetrical aromatic azo compound characterized by two ethyl benzoate moieties linked by a central diazene group (-N=N-). This structure imparts unique photochemical and reactive properties that are of significant interest in various fields of chemical synthesis and materials science.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₈N₂O₄ | [1] |

| Molecular Weight | 326.35 g/mol | [1] |

| CAS Number | 7250-68-2 | [1] |

| Appearance | Red crystals | [2] |

| Purity | >95.0% (GC) | [1] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be effectively achieved through the esterification of azobenzene-4,4'-dicarbonyl chloride with ethanol. This method provides a direct route to the desired product in good yield.

Experimental Protocol

Materials:

-

Azobenzene-4,4'-dicarbonyl chloride (1.0 g)

-

Ethanol (20 mL)

-

Dichloromethane (for recrystallization)

Procedure:

-

A mixture of 1.0 g of azobenzene-4,4'-dicarbonylchloride and 20 ml of ethanol is stirred at 353 K for 4 hours.[2]

-

After cooling to room temperature, a red precipitate is formed.[2]

-

The crude product is collected by filtration.

-

The collected solid is then recrystallized from dichloromethane to yield red crystals suitable for further use.[2]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the benzene rings, likely appearing as doublets in the downfield region (around 7-8 ppm). The ethyl groups will exhibit a characteristic quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, shifted downfield due to the adjacent oxygen atom.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester group (around 165 ppm), aromatic carbons, and the carbons of the ethyl groups.

-

IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the C=O stretching of the ester group (around 1720 cm⁻¹), as well as characteristic peaks for the aromatic C=C stretching and the C-O stretching.

-

UV-Vis Spectroscopy: As an azobenzene derivative, this compound is expected to have two characteristic absorption bands: a strong π-π* transition in the UV region (around 320-350 nm) and a weaker n-π* transition in the visible region (around 440 nm), which is responsible for its red color.[6][7]

Applications in Research and Development

The unique chemical structure of this compound lends itself to several key applications in organic synthesis and materials science.

Photoinitiator in Polymer Chemistry

This compound can function as a photoinitiator. Upon exposure to ultraviolet (UV) light, the azo bond can undergo homolytic cleavage to generate free radicals. These radicals can then initiate the polymerization of monomers and oligomers, making it a useful component in the formulation of UV-curable coatings, inks, and adhesives.[8]

Potential Role in Mitsunobu-type Reactions

The structural similarity of the azo group in this compound to that in Diethyl azodicarboxylate (DEAD), a key reagent in the Mitsunobu reaction, suggests its potential for use in similar transformations.[9][10] The Mitsunobu reaction is a versatile method for converting primary and secondary alcohols to a variety of functional groups with inversion of stereochemistry.[9] While the direct application of this compound in this reaction is not extensively documented, its potential as a functional equivalent to DEAD in certain synthetic contexts warrants further investigation by researchers.

Light-Responsive Materials

Azobenzene and its derivatives are well-known for their reversible trans-cis photoisomerization upon irradiation with specific wavelengths of light.[7] This property allows for the development of "smart" materials that can change their shape, color, or other properties in response to a light stimulus. The incorporation of this compound into polymer backbones or as a dopant can impart these photoresponsive characteristics.

Thermal and Photochemical Behavior

The stability of the azo bond is a critical factor in the application of this compound.

-

Thermal Stability: Aromatic azo compounds generally exhibit moderate to good thermal stability.[11][12] Decomposition typically involves the cleavage of the C-N bonds and the release of nitrogen gas, which can occur at elevated temperatures.[13] The specific decomposition temperature of this compound would need to be determined by techniques such as thermogravimetric analysis (TGA).[14]

-

Photochemical Behavior: The defining photochemical process for azobenzene derivatives is the reversible trans-cis isomerization.[7][15][16] The more stable trans isomer can be converted to the cis isomer by irradiation with UV light. The cis isomer can then revert to the trans form either thermally or by irradiation with visible light.[7] This photoswitchable behavior is the basis for many of its applications in light-responsive systems.[17]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

According to the available safety data, this compound is associated with the following hazards:

-

H302: Harmful if swallowed.[18]

-

H315: Causes skin irritation.[18]

-

H319: Causes serious eye irritation.[18]

-

H335: May cause respiratory irritation.[18]

The signal word is "Warning".[18]

Recommended Handling Procedures

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[1]

-

Personal Protective Equipment (PPE):

-

Storage: Store in a tightly closed container in a cool, dry, and dark place.[1] Keep away from incompatible materials such as oxidizing agents.[1]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

First Aid Measures

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[19]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[19]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[19]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[19]

Conclusion

This compound is a valuable compound for researchers in organic synthesis and materials science. Its well-defined structure, accessible synthesis, and interesting photochemical properties make it a versatile building block and functional molecule. A thorough understanding of its properties, safe handling procedures, and potential applications, as outlined in this guide, is essential for its effective and responsible use in a research and development setting.

References

-

Unusual photochemical dynamics of a bridged azobenzene derivative. AIP Publishing. (2010-09-23). (URL: [Link])

-

Kinetics of photochemical processes in photochromic azobenzene derivatives. Effect of matrix and of the phase stability. Materials Science -- Poland. (URL: [Link])

-

Azobenzene. Wikipedia. (URL: [Link])

-

Tuning the Thermal Stability and Photoisomerization of Azoheteroarenes through Macrocycle Strain. PMC. (URL: [Link])

-

Engineering Azobenzene Derivatives to Control the Photoisomerization Process | The Journal of Physical Chemistry A. ACS Publications. (2023-12-05). (URL: [Link])

-

This compound | 7250-68-2. (URL: [Link])

-

Factors influencing the thermal stability of azo and bisazo compounds. ResearchGate. (2019-10-01). (URL: [Link])

-

Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. PMC. (URL: [Link])

-

Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). (URL: [Link])

-

This compound. MySkinRecipes. (URL: [Link])

-

Diethyl Azodicarboxylate: A Key Reagent in Organic Synthesis. (URL: [Link])

-

General procedure for the Cu-catalyzed amination of aryl halides. The Royal Society of Chemistry. (URL: [Link])

-

A typical experimental procedure for the synthesis methyl benzoate (3a). The Royal Society of Chemistry. (URL: [Link])

-

FT-IR, UV-vis, 1H and 13C NMR spectra and the equilibrium structure of organic dye molecule disperse red 1 acrylate: a combined experimental and theoretical analysis. PubMed. (URL: [Link])

-

Diethyl 4,4′-(diazenediyl)dibenzoate. PMC. (URL: [Link])

-

Thermal degradation of azobenzene dyes. ResearchGate. (2020-12-02). (URL: [Link])

-

(PDF) Diethyl 4,4′-(diazenediyl)dibenzoate. ResearchGate. (URL: [Link])

-

The Role of Diethyl Azodicarboxylate in Pharmaceutical Synthesis. (URL: [Link])

-

Spectroscopic (FT-IR, 1H, 13C NMR and UV-Vis) characterization and DFT studies of novel 8-((4-(methylthio)-2,5-diphenylfuran-3-yl)methoxy)quinoline | Request PDF. ResearchGate. (2025-08-05). (URL: [Link])

Sources

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. Diethyl 4,4′-(diazenediyl)dibenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 4. FT-IR, UV-vis, 1H and 13C NMR spectra and the equilibrium structure of organic dye molecule disperse red 1 acrylate: a combined experimental and theoretical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Azobenzene - Wikipedia [en.wikipedia.org]

- 8. This compound [myskinrecipes.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pubs.aip.org [pubs.aip.org]

- 16. materialsscience.pwr.wroc.pl [materialsscience.pwr.wroc.pl]

- 17. pubs.acs.org [pubs.acs.org]

- 18. NamTraMy | Web 360 by CDIT [dulichvungsam.quangnam.gov.vn]

- 19. fishersci.com [fishersci.com]

solubility of Diethyl 4,4'-azodibenzoate in organic solvents

An In-depth Technical Guide to the Solubility of Diethyl 4,4'-azodibenzoate in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (C₁₈H₁₈N₂O₄) is an organic compound featuring a central azo linkage flanked by two ethyl benzoate moieties.[1][2] Its utility in materials science, particularly as a photoinitiator for polymerization and in the synthesis of light-responsive materials, necessitates a thorough understanding of its behavior in various solvent systems.[3] Solubility is a critical parameter that governs reaction kinetics, purification strategies (such as crystallization), and formulation development. This guide provides a detailed examination of the physicochemical properties of this compound, offers predictions on its solubility in a range of common organic solvents, and presents a robust experimental protocol for its quantitative determination.

Physicochemical Drivers of Solubility

The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can establish with a solvent. The principle of "like dissolves like" serves as a foundational guideline, where substances with similar polarities and intermolecular force capabilities tend to be miscible.[4][5]

Molecular Structure of this compound:

-

Core Structure: The molecule possesses a large, rigid, and predominantly nonpolar backbone consisting of two phenyl rings linked by an azo group (-N=N-). This aromatic system is prone to π-π stacking interactions with other aromatic molecules.[6]

-

Polar Functional Groups: The presence of two ethyl ester groups (-COOCH₂CH₃) at the para positions introduces polar character. These groups can participate in dipole-dipole interactions but are not capable of donating hydrogen bonds.

-

Overall Polarity: this compound is best described as a molecule of intermediate polarity. Its large nonpolar surface area, contributed by the aromatic rings, is balanced by the polar ester functionalities. This duality is the primary determinant of its solubility profile.

The interplay of these features suggests that this compound will exhibit favorable solubility in solvents that can accommodate both its nonpolar aromatic core and its polar ester groups. It is not expected to be soluble in highly polar, protic solvents like water, nor in purely nonpolar aliphatic hydrocarbons.

Caption: Factors influencing the solubility of this compound.

Qualitative Solubility Profile

Disclaimer: This table provides an inferred solubility profile. For all research and development applications, experimental verification is mandatory.

| Solvent Family | Solvent | Predicted Qualitative Solubility | Rationale |

| Halogenated | Dichloromethane (DCM) | Likely Soluble | Intermediate polarity and ability to interact with the aromatic system. |

| Chloroform | Likely Soluble | Similar properties to DCM. | |

| Ethers | Tetrahydrofuran (THF) | Likely Soluble | Polar aprotic solvent, effective at solvating both polar and nonpolar parts of the molecule. |

| Diethyl Ether | Sparingly Soluble | Lower polarity than THF may be less effective at solvating the polar ester groups. | |

| Ketones | Acetone | Likely Soluble | Polar aprotic solvent capable of strong dipole-dipole interactions. |

| Esters | Ethyl Acetate | Likely Soluble | "Like dissolves like" principle applies due to shared ester functionality. |

| Aromatics | Toluene | Likely Soluble | Nonpolar aromatic solvent, interacts well with the phenyl rings via π-π stacking. |

| Amides | Dimethylformamide (DMF) | Likely Soluble | Highly polar aprotic solvent, very effective at dissolving a wide range of organic compounds. |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Likely Soluble | Highly polar aprotic solvent with strong solvating power. |

| Alcohols | Ethanol | Sparingly Soluble | Polarity and hydrogen bonding of ethanol may not effectively solvate the large nonpolar core. |

| Methanol | Likely Insoluble | Higher polarity and stronger hydrogen bonding network compared to ethanol make it a poorer solvent. | |

| Nonpolar Aliphatics | Hexanes | Likely Insoluble | Cannot effectively solvate the polar ester groups. |

| Aqueous | Water | Insoluble | The large, nonpolar organic structure is incompatible with the hydrogen-bonded network of water. |

Standard Protocol for Quantitative Solubility Determination

To ensure scientific rigor, the solubility of this compound must be determined empirically. The following protocol describes the equilibrium shake-flask method, a reliable technique for measuring the saturation solubility of a compound in a given solvent at a specified temperature.[9][10][11]

Objective

To determine the saturation solubility (e.g., in mg/mL or g/100 mL) of this compound in a selected organic solvent at a controlled temperature.

Materials and Equipment

-

This compound (≥95% purity)

-

Selected organic solvent(s) (HPLC grade or equivalent)

-

Analytical balance (±0.1 mg precision)

-

Temperature-controlled orbital shaker or water bath

-

Screw-cap vials (e.g., 4 mL or 20 mL) with PTFE-lined septa

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible membrane)

-

Quantification instrument: UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system.

Experimental Workflow

Caption: Experimental workflow for determining solubility.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Weigh an amount of this compound into a screw-cap vial sufficient to create a visible excess of solid.

-

Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the chosen solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).

-

Agitate the mixture at a constant speed for a period sufficient to reach equilibrium, typically 24 to 48 hours. The presence of undissolved solid throughout this period is crucial.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vial and allow the excess solid to settle.

-

Carefully withdraw a portion of the supernatant using a syringe.

-

Immediately attach a syringe filter to the syringe and dispense the clear, saturated solution into a clean vial for analysis. This step is critical to remove any microscopic undissolved particles.

-

-

Quantification (HPLC Method Recommended):

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Dilute the filtered saturated solution with a known factor to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample under the same HPLC conditions.

-

Calculation: Use the peak area of the diluted sample and the calibration curve to determine its concentration. Multiply this value by the dilution factor to find the concentration of the original saturated solution. This value represents the solubility.

-

Conclusion and Field Insights

The structural characteristics of this compound—a blend of a large nonpolar aromatic framework and polar ester groups—render it most soluble in organic solvents of intermediate polarity, such as dichloromethane, tetrahydrofuran, and ethyl acetate. Its solubility is expected to be limited in highly polar protic solvents (methanol, water) and nonpolar aliphatic solvents (hexanes). For any application in research or drug development, relying on predicted solubility is insufficient. The detailed experimental protocol provided in this guide offers a self-validating system for obtaining precise, reliable solubility data, which is essential for optimizing reaction conditions, developing robust purification methods, and ensuring the success of formulation efforts.

References

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from ResearchGate. [Link]

- Williamson, K. L., & Masters, K. M. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from Scribd. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? Retrieved from YouTube. [Link]

-

NIST. (n.d.). Diethyl 4,4'-azoxydibenzoate. NIST Chemistry WebBook. Retrieved from [Link]

- Danish Environmental Protection Agency. (n.d.). Technical Aspects of Azo Colorants. Retrieved from the Danish Environmental Protection Agency website.

-

NIST. (n.d.). Diethyl 4,4'-azoxydibenzoate. NIST Chemistry WebBook. Retrieved from [Link]

-

CP Lab Safety. (n.d.). Diethyl 4, 4'-Azodibenzoate, min 95%, 1 gram. Retrieved from CP Lab Safety. [Link]

- Google Patents. (2006). US20060053571A1 - Azo dyes soluble in organic solvents.

-

MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes. [Link]

- Kazem-Rostami, M. (2019). Factors influencing the thermal stability of azo and bisazo compounds.

-

Wikipedia. (n.d.). Azo dye. Retrieved from Wikipedia. [Link]

-

Chemistry LibreTexts. (2023). 13.3: Factors Affecting Solubility. Retrieved from Chemistry LibreTexts. [Link]

-

National Center for Biotechnology Information. (n.d.). Diethyl Adipate. PubChem Compound Database. Retrieved from [Link]

- Niu, Y., et al. (2011). Diethyl 4,4′-(diazenediyl)dibenzoate.

-

Organic Syntheses. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Retrieved from Organic Syntheses. [Link]

- Benchchem. (n.d.). Technical Support Center: Synthesis and Purification of Diethyl 4-bromobutylphosphonate.

-

Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from Organic Chemistry Data. [Link]

-

NIST. (n.d.). Diethyl 4,4'-azoxydibenzoate. NIST Chemistry WebBook. Retrieved from [Link]

- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of Diethyl Squarate in Common Organic Solvents.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | 7250-68-2 [sigmaaldrich.com]

- 3. This compound [myskinrecipes.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Azo dye - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Technical Aspects of Azo Colorants, Danish Environmental Protection Agency [www2.mst.dk]

- 8. US20060053571A1 - Azo dyes soluble in organic solvents - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.ws [chem.ws]

Spectroscopic Blueprint of Diethyl 4,4'-azodibenzoate: A Technical Guide for Researchers

Introduction: Elucidating the Molecular Architecture of a Key Azo Compound

Diethyl 4,4'-azodibenzoate is a symmetrically substituted aromatic azo compound that holds significant interest in materials science and chemical synthesis. Its rigid, planar structure, a consequence of the diazene linkage between two para-substituted ethyl benzoate moieties, imparts properties relevant to the development of liquid crystals, molecular sensors, and photoresponsive materials.[1] A thorough understanding of its spectroscopic characteristics is paramount for quality control, reaction monitoring, and the rational design of novel applications.

This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide will leverage data from analogous compounds and first principles to predict and interpret its spectral features. Furthermore, it will lay out robust, field-proven protocols for acquiring high-quality spectroscopic data, empowering researchers to validate these predictions and further explore the compound's properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environment

NMR spectroscopy is an unparalleled tool for elucidating the precise atomic connectivity and chemical environment of a molecule in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming its successful synthesis and purity.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is anticipated to be relatively simple due to the molecule's C2h symmetry. The protons on the two phenyl rings and the two ethyl ester groups are chemically equivalent.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound in CDCl₃

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| a (Aromatic, ortho to -N=N-) | ~8.0 - 8.2 | Doublet | 4H | Deshielded due to the anisotropic effect of the azo group and the electron-withdrawing nature of the adjacent ester group. |

| b (Aromatic, ortho to -COOEt) | ~8.2 - 8.4 | Doublet | 4H | Strongly deshielded by the electron-withdrawing carbonyl group. |

| c (-O-CH₂-) | ~4.4 | Quartet | 4H | Typical chemical shift for a methylene group in an ethyl ester, split by the adjacent methyl protons. |

| d (-CH₃) | ~1.4 | Triplet | 6H | Characteristic chemical shift for a methyl group in an ethyl ester, split by the adjacent methylene protons. |

Causality behind Predictions: The predicted chemical shifts are based on the analysis of similar structures, such as ethyl benzoate[2] and other aromatic azo compounds. The downfield shifts of the aromatic protons are a direct consequence of the electron-withdrawing nature of both the azo and the ester functional groups, which reduces the electron density around the protons, causing them to resonate at a lower field.

Predicted ¹³C NMR Spectrum

The symmetry of this compound will also simplify its ¹³C NMR spectrum, with only six distinct signals expected.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Ester Carbonyl) | ~165 | Characteristic chemical shift for an ester carbonyl carbon. |

| C-ipso (Attached to -N=N-) | ~150 | Aromatic carbon attached to the nitrogen of the azo group. |

| C-ipso (Attached to -COOEt) | ~135 | Aromatic carbon attached to the ester group. |

| C-H (Aromatic) | ~130, ~122 | Two distinct signals for the two types of aromatic C-H carbons. |

| -O-CH₂- | ~61 | Methylene carbon of the ethyl ester. |

| -CH₃ | ~14 | Methyl carbon of the ethyl ester. |

Expert Insight: The chemical shifts of the ipso-carbons (carbons directly attached to substituents) are particularly informative. The carbon attached to the azo group is expected to be significantly downfield due to the electronegativity of nitrogen.

Experimental Protocol: NMR Data Acquisition

To obtain high-resolution NMR spectra, the following protocol should be followed:

-

Sample Preparation: Dissolve approximately 5-10 mg of synthesized this compound in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable choice due to its excellent solubilizing power for many organic compounds and its single residual solvent peak at 7.26 ppm in the ¹H NMR spectrum, which is unlikely to interfere with the analyte signals.[3]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion, especially for resolving the aromatic protons.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Apply a 90° pulse angle and a relaxation delay of at least 5 seconds to ensure accurate integration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) should be performed to differentiate between CH, CH₂, and CH₃ groups, confirming the assignments.[4]

-

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of functional groups within a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the ester and aromatic functionalities, as well as the characteristic azo group vibration.

Predicted IR Absorption Bands

Table 3: Predicted Major IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| ~3100-3000 | C-H stretch (aromatic) | Medium | Characteristic of C-H bonds on a benzene ring. |

| ~2980-2850 | C-H stretch (aliphatic) | Medium | Corresponds to the C-H bonds of the ethyl groups. |

| ~1720 | C=O stretch (ester) | Strong | A very strong and sharp absorption typical for the carbonyl group in an ester. |

| ~1600, ~1480 | C=C stretch (aromatic) | Medium | Skeletal vibrations of the benzene rings. |

| ~1500-1400 | N=N stretch (azo) | Weak to Medium | The N=N stretching vibration in aromatic azo compounds is often weak but characteristic. Its intensity can be enhanced by conjugation. |

| ~1250 | C-O stretch (ester) | Strong | Asymmetric C-O-C stretching of the ester group. |

| ~1100 | C-O stretch (ester) | Strong | Symmetric C-O-C stretching of the ester group. |

| ~850 | C-H out-of-plane bend (aromatic) | Strong | Characteristic of para-disubstituted benzene rings. |

Causality behind Predictions: The positions of these bands are well-established for the respective functional groups.[5] The strong C=O and C-O stretching bands are definitive indicators of the ester groups. The presence of aromatic C-H stretches above 3000 cm⁻¹ and the strong out-of-plane bending below 900 cm⁻¹ confirm the aromatic nature and substitution pattern. The N=N stretch, while potentially weak, is a key indicator of the azo linkage.

Experimental Protocol: FTIR Data Acquisition (ATR Method)

The Attenuated Total Reflectance (ATR) method is recommended for its simplicity and minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum with a resolution of 4 cm⁻¹.

-

Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Caption: Workflow for ATR-FTIR data acquisition.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by probing the electronic transitions between molecular orbitals. Azo compounds are known for their characteristic UV-Vis spectra, which are sensitive to the molecular structure and the solvent environment.

Predicted UV-Vis Absorption Maxima (λmax)

Aromatic azo compounds typically exhibit two main absorption bands:

-

An intense band in the UV region (around 320-350 nm): This corresponds to the high-energy π → π* transition of the conjugated system, involving the phenyl rings and the azo group.

-

A weaker band in the visible region (around 440-450 nm): This is attributed to the lower-energy n → π* transition, involving the non-bonding electrons of the nitrogen atoms in the azo group. This transition is formally forbidden by symmetry and thus has a much lower intensity.[6]

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Predicted λmax (nm) | Molar Absorptivity (ε) | Transition | Rationale |

| ~330 | High | π → π | Allowed transition in the highly conjugated aromatic system. |

| ~440 | Low | n → π | Symmetry-forbidden transition of the azo group's non-bonding electrons. |

Trustworthiness through Solvatochromism: The position of these bands can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. The n → π* transition typically exhibits a hypsochromic (blue) shift in more polar solvents, as the polar solvent molecules stabilize the non-bonding electrons in the ground state, increasing the energy required for the transition. Conversely, the π → π* transition often shows a bathochromic (red) shift in polar solvents. Observing these shifts can help confirm the assignment of the absorption bands.[7]

Experimental Protocol: UV-Vis Data Acquisition

-

Solvent Selection: Choose a UV-grade solvent in which this compound is soluble and that is transparent in the wavelength range of interest (e.g., ethanol, acetonitrile, or cyclohexane).

-

Solution Preparation: Prepare a dilute stock solution of the compound with a known concentration. From this, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 absorbance units, which is the optimal range for accuracy.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (record a baseline).

-

Sample Measurement: Fill an identical quartz cuvette with the sample solution and record the absorption spectrum over a suitable wavelength range (e.g., 200-600 nm).

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

Caption: Workflow for UV-Vis spectroscopic analysis.

Conclusion: A Framework for Spectroscopic Validation

This guide has provided a comprehensive, albeit predictive, spectroscopic profile of this compound, grounded in the principles of NMR, IR, and UV-Vis spectroscopy and data from analogous compounds. The detailed experimental protocols offer a clear and robust pathway for researchers to acquire and validate this data for synthesized samples. By understanding the causal relationships between molecular structure and spectral output, and by adhering to rigorous experimental methodologies, scientists and drug development professionals can confidently characterize this important molecule, paving the way for its application in innovative technologies.

References

-

Niu, Y., Huang, J., Zhao, C., Gao, P., & Yu, Y. (2011). Diethyl 4,4′-(diazenediyl)dibenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2671. [Link][8][9][10][11]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link][1]

-

Matović, L., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Comptes Rendus Chimie, 24(2), 267-280. [Link][6][12]

-

NIST Chemistry WebBook. (n.d.). Diethyl azodicarboxylate. Retrieved from [Link][5]

-

University of Utah. (n.d.). 13C DEPT NMR 1D Spectrum. Retrieved from [Link][4]

-

Willoughby, P. H., & Hoye, T. R. (2014). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Journal of Chemical Information and Modeling, 54(7), 1869–1877. [Link][3]

-

Matović, L., et al. (2021). Supporting information: A detailed UV-Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids. New Journal of Chemistry. [Link][6]

-

The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. (2025). Journal of Fluorescence. [Link][7]

Sources

- 1. Diethyl adipate [webbook.nist.gov]

- 2. Ethyl benzoate(93-89-0) 1H NMR spectrum [chemicalbook.com]

- 3. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry.utah.edu [chemistry.utah.edu]

- 5. Diethyl azodicarboxylate [webbook.nist.gov]

- 6. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 7. The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Diethyl 4,4'-(diazenediyl)dibenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Diethyl 4,4′-(diazenediyl)dibenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Comprehensive Technical Guide to Diethyl 4,4'-azodibenzoate: Synthesis, Commercial Availability, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Diethyl 4,4'-azodibenzoate

This compound, with the CAS number 7250-68-2, is an organic compound featuring a central azo group (-N=N-) linking two ethyl benzoate moieties.[1] Its molecular formula is C₁₈H₁₈N₂O₄, and it has a molecular weight of approximately 326.35 g/mol .[1] The structure of the molecule, with its extended π-system, gives rise to its characteristic red color. The molecule possesses crystallographic inversion symmetry, and its planar structure facilitates strong π-π interactions between adjacent molecules in the solid state.[2][3]

While structurally related to the more commonly known diethyl azodicarboxylate (DEAD), this compound offers distinct properties and reactivity profiles that can be advantageous in specific synthetic contexts. Its primary utility lies in its role as a reagent in various chemical transformations, most notably as an alternative to DEAD in the Mitsunobu reaction.

Commercial Availability and Procurement

This compound is commercially available from a range of chemical suppliers, catering to both research and bulk requirements. When procuring this reagent, it is crucial to consider the purity, grade, and available quantities to ensure it meets the specific needs of your application. The typical purity offered by major suppliers is around 95%.

For research and development purposes, it is advisable to source from reputable suppliers who provide comprehensive analytical data, such as NMR, HPLC, or LC-MS, to verify the identity and purity of the compound.

Table 1: Selected Commercial Suppliers of this compound

| Supplier | Stated Purity | Available Quantities |

| J & K SCIENTIFIC LTD. | 95.0% (GC) | 1g |

| TCI (Shanghai) Development Co., Ltd. | >95.0% (GC) | 1g |

| Meryer (Shanghai) Chemical Technology Co., Ltd. | 95% | Not specified |

| BLD Pharm | Not specified | Not specified |

| Ambeed | High-quality with analytical data | Not specified |

| CP Lab Safety | min 95% | 1 gram |

Note: Availability and specifications are subject to change. Please consult the respective supplier's website for the most current information.

Synthesis of this compound

While commercially available, understanding the synthesis of this compound can be valuable for researchers. The compound can be prepared through the esterification of azobenzene-4,4'-dicarbonyl chloride with ethanol.

A general laboratory-scale synthesis protocol is as follows:

Experimental Protocol: Synthesis of this compound [2]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1.0 g of azobenzene-4,4'-dicarbonyl chloride with 20 ml of ethanol.

-

Heating: Stir the mixture at 353 K (80 °C) for 4 hours.

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A red precipitate of this compound will form.

-

Purification: Collect the crude product by filtration. Further purification can be achieved by recrystallization from a suitable solvent, such as dichloromethane (CH₂Cl₂), to yield red crystals suitable for use.

Diagram 1: Synthesis Workflow of this compound

Caption: A simplified workflow of the Mitsunobu reaction highlighting the key stages and reagents.

Step-by-Step Protocol for a Mitsunobu Esterification:

This protocol provides a general guideline for performing a Mitsunobu esterification using this compound. The specific conditions may need to be optimized for different substrates.

-

Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol (1.0 eq.), the carboxylic acid (1.2 eq.), and triphenylphosphine (1.2 eq.) in a suitable anhydrous solvent (e.g., THF, toluene, or dichloromethane).

-

Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

-

Reagent Addition: While stirring, add a solution of this compound (1.2 eq.) in the same anhydrous solvent dropwise to the reaction mixture. The characteristic red color of the azo compound may fade as the reaction progresses.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time (typically a few hours to overnight). Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique.

-

Workup: Once the reaction is complete, quench the reaction by adding a small amount of water. Remove the solvent under reduced pressure.

-

Purification: The desired ester product can be purified from the byproducts (the hydrazide derivative of this compound and triphenylphosphine oxide) by column chromatography on silica gel.

Advantages of this compound in the Mitsunobu Reaction: